(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
(2E)-1-(4-Fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (Ring B) and a 5-methylfuran-2-yl moiety (Ring A). The E-configuration of the double bond is critical for maintaining planarity, which influences π-conjugation and biological interactions .
Synthesis: This compound is synthesized via Claisen-Schmidt condensation between 4-fluoroacetophenone and 5-methylfuran-2-carbaldehyde under alkaline conditions (e.g., NaOH in ethanol), yielding the E-isomer as the major product due to thermodynamic stability .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPLTFZUCXEDH-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 5-methylfurfural in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation can be employed, but with optimized conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, automated systems, and stringent control of reaction parameters such as temperature, pH, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into its corresponding alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, alkanes.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, the compound has shown promise in inhibiting tumor cell proliferation at low concentrations, with specific mean GI50 values indicating effective cytotoxicity against human tumor cells .
Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of apoptotic pathways and the inhibition of specific kinases associated with cancer cell survival and proliferation . Its structural features may allow it to interact with key biological targets, disrupting cellular processes critical for cancer progression.
Materials Science Applications
Fluorescent Probes : The unique fluorinated structure of this compound makes it suitable for use as a fluorescent probe in biochemical assays. Its fluorescence properties can be exploited in imaging techniques to study cellular processes and interactions at the molecular level .
Polymer Chemistry : This compound can also serve as a monomer in the synthesis of novel polymers with enhanced optical and electronic properties. The integration of fluorinated components into polymer matrices can improve material performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .
Case Studies and Research Findings
- Antitumor Studies : A study conducted by the National Cancer Institute evaluated the compound's effectiveness across a panel of cancer cell lines, revealing substantial growth inhibition rates. The findings support its potential as a lead compound in anticancer drug development .
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing the importance of optimizing reaction conditions to enhance yield and purity . Characterization techniques such as NMR and mass spectrometry have confirmed its structure and purity.
- Biological Activity Assessment : Further investigations into the biological activity of this compound have highlighted its potential role as an anti-inflammatory agent, suggesting that it may modulate inflammatory pathways through its interaction with specific receptors .
Mechanism of Action
The biological activity of (2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, disrupt cell membranes, and interfere with cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Chalcones
Table 1: Inhibitory Activity (IC₅₀) of Non-Piperazine Chalcones
Key Observations :
- Electronegativity : Fluorine (4-F) on Ring B in 2j enhances activity (IC₅₀ = 4.70 μM) compared to methoxy (4-OCH₃) in 2h (IC₅₀ = 13.82 μM) .
- Steric and Electronic Effects : The 5-methylfuran-2-yl group in the target compound may reduce activity compared to iodine- or bromine-substituted chalcones due to lower electronegativity. However, its furan oxygen could engage in hydrogen bonding, offsetting this limitation.
Antimicrobial and Antifungal Activity
Chalcones with fluorophenyl and heteroaromatic groups exhibit broad-spectrum antimicrobial effects:
Table 2: Antimicrobial Activity of Selected Chalcones
Insights :
Computational and Spectroscopic Studies
Spectroscopic Characterization :
- FT-IR and NMR data for similar chalcones (e.g., (2E)-3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one) confirm the α,β-unsaturated ketone structure, with C=O stretching at ~1650 cm⁻¹ and aromatic C-F vibrations at ~1200 cm⁻¹ .
- DFT calculations (B3LYP/6-311G(d,p)) predict the target compound’s planar geometry, favoring interactions with biological targets like viral proteases .
Molecular Docking :
- Chalcones with fluorophenyl groups (e.g., PAAPF) bind strongly to SARS-CoV-2 Mpro via hydrogen bonds with His41 and Cys145, akin to natural inhibitors . The target compound’s 4-fluorophenyl group may mimic this interaction.
Biological Activity
(2E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with a molecular formula of and a CAS number of 669713-86-4, exhibits potential therapeutic properties that warrant detailed investigation.
The chalcone structure is characterized by its conjugated double bond system, which is pivotal for its biological activity. The presence of the fluorine atom on the phenyl ring and the furan moiety contributes to its unique reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.23 g/mol |
| CAS Number | 669713-86-4 |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Chalcones are known for their anticancer properties. Research indicates that this compound may induce cell cycle arrest and apoptosis in various cancer cell lines. A study demonstrated that this compound could inhibit the proliferation of human leukemia cells by activating caspase pathways, leading to apoptosis .
Antimicrobial Properties
Chalcone derivatives have exhibited significant antimicrobial activity. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibacterial agents. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anxiolytic Effects
Recent studies have explored the anxiolytic potential of chalcone derivatives, including this compound. In vivo experiments on zebrafish indicated that this compound could exert anxiolytic-like effects through modulation of the GABAergic system, specifically interacting with GABA_A receptors .
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Regulation : The compound has been shown to affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest at various phases.
- Induction of Apoptosis : Activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors are critical in mediating its anticancer effects.
- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
Case Studies
Several studies have highlighted the biological activity of this chalcone derivative:
- Cancer Cell Lines : In a study involving human oral carcinoma cells, treatment with this compound resulted in significant cell death and reduced proliferation rates .
- Zebrafish Model : An investigation into the anxiolytic properties using adult zebrafish demonstrated that the compound reduced locomotor activity and showed potential for anxiety treatment without significant toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
